molecular formula C10H14N2 B1621707 2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE CAS No. 6511-96-2

2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE

Cat. No.: B1621707
CAS No.: 6511-96-2
M. Wt: 162.23 g/mol
InChI Key: HDWGUBKBOQWZIY-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE is an organic compound with the molecular formula C10H14N2 It is a derivative of acetimidamide, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE typically involves the reaction of 3,4-dimethylbenzylamine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenyl)acetamide
  • 2-(3,4-Dimethylphenyl)acetonitrile
  • 2-(3,4-Dimethylphenyl)ethanamine

Uniqueness

2-(3,4-DIMETHYL-PHENYL)-ACETAMIDINE is unique due to its imidamide functional group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and potential biological activities .

Properties

CAS No.

6511-96-2

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)ethanimidamide

InChI

InChI=1S/C10H14N2/c1-7-3-4-9(5-8(7)2)6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12)

InChI Key

HDWGUBKBOQWZIY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CC(=N)N)C

Canonical SMILES

CC1=C(C=C(C=C1)CC(=N)N)C

Origin of Product

United States

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